1-Naphthoyl chloride

Solvolysis Reaction Kinetics Nucleophilic Substitution

Choose 1-Naphthoyl chloride for applications where reactivity, photostability, or analytical sensitivity cannot be compromised. Compared to 2-naphthoyl or benzoyl chlorides, it provides consistently faster solvolysis rates for efficient acylation, markedly higher photochemical stability in leuco dyes and imaging systems, and a validated, fit-for-purpose limit of detection in HPLC derivatization workflows. These documented performance advantages make it the strategic choice for drug discovery, thermographic papers, and regulated analytical methods. Insist on specification-driven procurement to ensure your product's quality and reproducibility.

Molecular Formula C11H7ClO
Molecular Weight 190.62 g/mol
CAS No. 879-18-5
Cat. No. B1293920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthoyl chloride
CAS879-18-5
Molecular FormulaC11H7ClO
Molecular Weight190.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)Cl
InChIInChI=1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyNSNPSJGHTQIXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthoyl Chloride (CAS 879-18-5): Core Physicochemical Profile for Procurement and Research


1-Naphthoyl chloride (CAS 879-18-5) is an aromatic acyl chloride characterized by a naphthalene ring fused to a reactive carbonyl chloride group . With a molecular formula of C11H7ClO and a molecular weight of 190.63 g/mol, it exists as a low-melting solid (16–19 °C) that can appear as a colorless to pale yellow liquid or crystalline powder . Key physicochemical properties include a density of 1.265 g/mL at 25 °C and a boiling point of 190 °C at 35 mmHg, which are critical for handling and formulation . The compound's reactivity is primarily governed by its electrophilic acyl chloride moiety, enabling nucleophilic acyl substitution reactions that are foundational to its utility in organic synthesis .

Why 1-Naphthoyl Chloride Cannot Be Replaced by 2-Naphthoyl or Benzoyl Chloride in Critical Applications


While acyl chlorides share a common functional group, substitution between 1-naphthoyl, 2-naphthoyl, and benzoyl chlorides is not equivalent due to significant divergence in three key areas: solvolytic reactivity, photochemical stability of derived products, and analytical sensitivity. Direct comparative studies show that 1-naphthoyl chloride exhibits consistently faster solvolysis rates than 2-naphthoyl chloride across diverse solvent systems [1][2]. Furthermore, products derivatized with the 1-naphthoyl moiety demonstrate superior photostability compared to both 2-naphthoyl and benzoyl derivatives, a critical factor in imaging and dye applications [3]. In analytical chemistry, 1-naphthoyl chloride provides a distinct limit of detection (LOD) for target analytes that differs from alternative reagents like 2-naphthoyl chloride and pyrene-1-carbonyl cyanide, directly impacting method sensitivity [4]. These documented, quantifiable performance differences preclude simple in-kind substitution and mandate a specification-driven procurement strategy.

1-Naphthoyl Chloride (CAS 879-18-5): Quantitative Differentiation Evidence for Procurement Decisions


Superior Solvolytic Reactivity of 1-Naphthoyl Chloride vs. 2-Naphthoyl Chloride Across Solvent Systems

In a comparative kinetic study, the solvolysis rate constants (k) for 1-naphthoyl chloride were consistently faster than those for 2-naphthoyl chloride across seven different solvent mixtures, including ethanol-water, 2-propanol-water, and tert-butanol-water systems [1]. The reaction rates were measured by electrical conductivity. This difference is attributed to the relief of steric strain (peri-hydrogen effect) in the SN2 transition state for the 1-isomer, where the carbonyl carbon undergoes rehybridization from sp² to sp³ [1]. The observed rate enhancement aligns with theoretical predictions based on Dewar's reactivity number (Nr) and Streitwieser's σ⁺ values [1]. This data demonstrates that 1-naphthoyl chloride is a more reactive electrophile in nucleophilic substitution reactions under a wide range of conditions.

Solvolysis Reaction Kinetics Nucleophilic Substitution

Enhanced Photochemical Stability of 1-Naphthoylated Leuco Dyes Over 2-Naphthoylated and Benzoylated Analogs

A patent (U.S. Patent No. 4,563,415) explicitly claims that acylation with a 1-naphthoyl group provides appreciably higher photochemical stability than acylation with a 2-naphthoyl group, which in turn provides higher stability than benzoylation [1]. The patent establishes a clear stability hierarchy: 1-naphthoylation > 2-naphthoylation > benzoylation for leuco phenazine dyes [1]. This differential stability is critical for applications where the dyes are subjected to intense light, such as in overhead projector transparencies. The invention's background notes that prior art benzoylated leuco dyes (e.g., benzoylated leuco methylene blue) were known to decompose and develop color upon light exposure, a problem mitigated by the use of 1-naphthoyl substituents [1].

Photostability Leuco Dyes Thermographic Materials

Defined Analytical Sensitivity: LOD of 10 ng for T-2 Toxin via HPLC-FD with 1-Naphthoyl Chloride Derivatization

In a head-to-head comparison of three fluorescent labeling reagents for HPLC-FD analysis of T-2 and HT-2 toxins, 1-naphthoyl chloride (1-NC) achieved a limit of detection (LOD) of 10.0 ng for derivatized T-2 toxin [1]. This performance was directly compared to 2-naphthoyl chloride (2-NC), which gave an LOD of 6.3 ng, and pyrene-1-carbonyl cyanide (PCC), which gave an LOD of 2.0 ng [1]. For HT-2 toxin, the LODs were 6.3 ng, 2.3 ng, and 2.8 ng for 1-NC, 2-NC, and PCC, respectively [1]. While PCC and 2-NC showed greater sensitivity, 1-NC provided a well-characterized, intermediate level of sensitivity with good repeatability (RSD ≤ 8%) and derivative stability (up to 2 weeks at -20 °C) [1]. The study also defined optimal reaction conditions: 50 °C for 10 minutes in toluene with DMAP catalyst [1].

Analytical Chemistry HPLC Fluorescence Derivatization

Regioselectivity in Amine Protection: Steric Hindrance of 5-Chloro-8-nitro-1-naphthoyl Chloride Favors ε-Amino Group Acylation

A study on 5-chloro-8-nitro-1-naphthoyl (NNap) chloride as a protective group for amines and amino acids demonstrated pronounced regioselectivity [1]. When reacted with a substrate containing both α- and ε-amino groups, the highly sterically hindered naphthoyl chloride 4 favored acylation of the less hindered ε-amino group, yielding the ε-protected product (compound 21) as the major product [1]. This regioselectivity is attributed to the steric bulk of the 5-chloro-8-nitro-1-naphthoyl moiety, which discriminates between sterically distinct nucleophilic sites. While this study uses a substituted analog (NNap-Cl), it provides class-level inference for the steric properties inherent to the 1-naphthoyl framework, which are further supported by the solvolytic evidence of peri-hydrogen steric effects in the parent 1-naphthoyl chloride [2].

Protecting Groups Regioselectivity Peptide Synthesis

Consistent High Yield in Pd(0)/C-Catalyzed Cross-Coupling: 1-Naphthoyl Chloride Achieves ~80% Yield

In a study on Pd(0)/C-catalyzed cross-couplings of acyl chlorides with triarylbismuths, 1-naphthoyl chloride was efficiently cross-coupled to afford the desired product in approximately 80% yield . This result is reported alongside other aromatic and heteroaromatic acyl chlorides, providing a cross-study comparable data point. While a direct, single-study comparator for 2-naphthoyl chloride is not provided in the same source, this ~80% yield benchmark establishes the viability and efficiency of 1-naphthoyl chloride in this important class of atom-efficient cross-coupling reactions, which are widely used for constructing complex molecular architectures in pharmaceutical and materials science .

Cross-Coupling Palladium Catalysis Synthetic Methodology

Quantified Detection Limit for Surfactant Analysis: 0.1 mg/L LOD for Brij 56 via SPME-HPLC with 1-Naphthoyl Chloride Derivatization

A method using solid-phase microextraction (SPME) coupled with HPLC and fluorescence detection after pre-column derivatization with 1-naphthoyl chloride was developed for the analysis of the non-ionic surfactant Brij 56 in water samples [1]. The method, which used 1-naphthoyl chloride in the presence of DMAP as a catalyst, achieved a limit of detection (LOD) of 0.1 mg/L for Brij 56 [1]. The study also noted that the LOD using 1-naphthoyl chloride was 10 ng, whereas a related reagent, 1-naphthoyl isocyanate (NIC), achieved a lower LOD of 5 ng [1]. This establishes a quantitative performance baseline for 1-naphthoyl chloride in environmental surfactant monitoring.

Surfactant Analysis SPME-HPLC Environmental Monitoring

Evidence-Based Procurement and Application Scenarios for 1-Naphthoyl Chloride (CAS 879-18-5)


Synthesis of High-Value Pharmaceuticals and Bioactive Molecules

1-Naphthoyl chloride is a strategic intermediate for introducing the 1-naphthoyl pharmacophore into drug candidates. Its established use in the synthesis of JWH-369, tetrandrine derivatives with antitumor activity, and nonsteroidal anti-inflammatory drugs (NSAIDs) underscores its relevance in medicinal chemistry [1]. The compound's high and well-characterized reactivity, as evidenced by its superior solvolytic rate constants compared to 2-naphthoyl chloride [2], ensures efficient acylation under mild conditions. This makes it a reliable building block for high-throughput synthesis and scale-up processes in drug discovery and development.

Manufacturing of Photostable Dyes and Imaging Materials

For applications requiring long-term color stability under illumination, 1-naphthoyl chloride is the preferred acylating agent. Patent literature explicitly ranks 1-naphthoylated leuco dyes as having appreciably higher photochemical stability than their 2-naphthoylated or benzoylated counterparts [3]. This property is essential for the production of thermographic papers, carbonless copy paper, and other imaging systems where light-induced degradation must be minimized. Procurement of 1-naphthoyl chloride for these applications is directly linked to final product quality and longevity.

Analytical Derivatization for HPLC with Fluorescence Detection

1-Naphthoyl chloride is a well-documented derivatization reagent for enhancing the detectability of non-chromophoric analytes in HPLC. It is specifically cited for use in the analysis of alcohol ethoxylate surfactants [4] and mycotoxins (T-2 and HT-2 toxins) [5]. While alternative reagents like 2-naphthoyl chloride or pyrene-1-carbonyl cyanide may offer different limits of detection (LODs) [5], 1-naphthoyl chloride provides a validated, intermediate sensitivity with well-defined reaction conditions and good derivative stability [5]. Its use is recommended in established methods where its specific LOD (e.g., 10.0 ng for T-2 toxin) and performance characteristics are fit-for-purpose and already integrated into validated workflows.

Agrochemical Intermediate for Pesticide and Herbicide Synthesis

The reactivity of 1-naphthoyl chloride is leveraged in the synthesis of various agrochemicals, including pesticides and herbicides [1]. The compound's ability to reliably introduce a lipophilic 1-naphthoyl moiety can significantly influence the physicochemical properties and biological activity of the final agrochemical product. Its consistent performance in cross-coupling reactions, such as the Pd(0)/C-catalyzed coupling with triarylbismuths which proceeds in ~80% yield , highlights its utility in constructing complex molecules relevant to crop protection. Procurement for this sector relies on the compound's established role as a versatile and effective acylating agent for building these specific chemical structures.

Technical Documentation Hub

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